![molecular formula C14H16ClN B2866915 (1R)-1-(4-Phenylphenyl)ethanamine;hydrochloride CAS No. 2253619-56-4](/img/structure/B2866915.png)
(1R)-1-(4-Phenylphenyl)ethanamine;hydrochloride
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Description
(1R)-1-(4-Phenylphenyl)ethanamine;hydrochloride, also known as (1R,4S)-N,N-Dimethyl-1-(4-phenylphenyl)-4-aminobutan-2-amine hydrochloride, is a chemical compound that belongs to the class of phenethylamine derivatives. It is commonly used in scientific research for its potential applications in the field of medicinal chemistry.
Scientific Research Applications
Synthesis and Characterization
Research has focused on the synthesis and characterization of compounds similar to "(1R)-1-(4-Phenylphenyl)ethanamine; hydrochloride" and their potential applications. Studies have synthesized a range of compounds by reactions involving similar ethanamine structures, aiming to explore their antiamoebic, antimicrobial, antifungal, and catalytic activities. For example, a series of chalcones possessing N-substituted ethanamine were synthesized and screened for their antiamoebic activity against Entamoeba histolytica, showing better activity than the standard drug metronidazole in some cases (Zaidi et al., 2015). Similarly, novel 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl amides were synthesized and exhibited antibacterial and antifungal activity (Pejchal et al., 2015).
Catalytic Applications
Some studies have investigated the catalytic applications of compounds related to "(1R)-1-(4-Phenylphenyl)ethanamine; hydrochloride". For instance, research on pincer 4-functionalized 2-aminomethylbenzo[h]quinoline ruthenium catalysts for ketone reduction revealed the potential of these compounds in catalysis (Facchetti et al., 2016). Another study synthesized chiral synthons for nickel(II) complexes that displayed moderate catalytic activities in the asymmetric transfer hydrogenation of ketones (Kumah et al., 2019).
Antimicrobial and Anticancer Properties
Research also extends to evaluating the antimicrobial and anticancer properties of compounds with structures related to "(1R)-1-(4-Phenylphenyl)ethanamine; hydrochloride". For example, poly(3-hydroxybutyrate) functionalized with different amino compounds, including ethanamines, was evaluated for its antibacterial, antioxidant, and anticancer activities, demonstrating promising results against certain bacterial strains and cancer cell lines (Abdelwahab et al., 2019).
properties
IUPAC Name |
(1R)-1-(4-phenylphenyl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N.ClH/c1-11(15)12-7-9-14(10-8-12)13-5-3-2-4-6-13;/h2-11H,15H2,1H3;1H/t11-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KATCFWMBDRASHY-RFVHGSKJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=CC=CC=C2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)C2=CC=CC=C2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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